![molecular formula C21H22ClN3OS B2957743 N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-methylbenzamide hydrochloride CAS No. 1331266-44-4](/img/structure/B2957743.png)

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-methylbenzamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

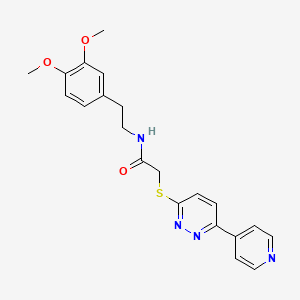

“N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-methylbenzamide hydrochloride” is a chemical compound. It is a derivative of 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine . The compound is used in various research applications .

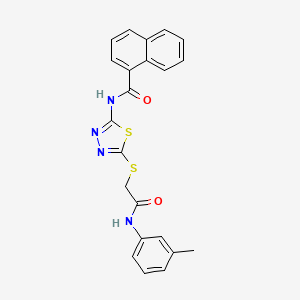

Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a benzyl group, a tetrahydrothiazolo[5,4-c]pyridin-2-yl group, and a 4-methylbenzamide group . The exact molecular formula is C20H26ClN3OS .Physical And Chemical Properties Analysis

The compound is likely a solid at room temperature. The exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources .Scientific Research Applications

Antimicrobial Activity

- Tetrahydrobenzothieno[2,3-d]pyrimidine and tetrahydrobenzothienotriazolopyrimidine derivatives, which are structurally related to the compound , have shown preliminary antimicrobial activity. Specifically, some compounds demonstrated significant activity against C. albicans, with no notable antibacterial activity (Soliman et al., 2009).

Anticonvulsant Activities

- A series of 7‐phenyl‐4,5,6,7‐tetrahydrothieno[3,2‐b]pyridine derivatives, closely related to the compound, were evaluated for anticonvulsant activities. These compounds showed promising results in experimental models, suggesting their potential in the development of new anticonvulsant medications (Wang et al., 2019).

Antiviral Activity

- Research has identified certain derivatives with a similar molecular structure as effective against HIV-1 infection. These findings provide a foundation for the development of new antiviral agents (Okazaki et al., 2015).

Synthesis Methods

- The compound belongs to a class of chemicals that can be synthesized through various methods, contributing to the field of synthetic chemistry and providing avenues for creating novel compounds with potential therapeutic applications (Liu et al., 2012).

Biological Evaluation

- Some thiazolopyrimidine derivatives have been prepared as potential antimicrobial and antitumor agents, indicating the relevance of similar compounds in cancer research and microbial resistance studies (Said et al., 2004).

Radioligand Development

- Related compounds have been used in the development of radioligands for dopamine D-2 receptors, indicating their potential use in neurological research and imaging studies (De Paulis et al., 1988).

Novel Synthesis and Evaluation

- A variety of structurally similar compounds have been synthesized and evaluated for various biological activities, underscoring the ongoing research in this area to discover new therapeutic agents (Gomha, 2009).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that the compound is used in the synthesis of thiazolopyridine and tetrahydrothiazolopyridine derivatives , which suggests that it may interact with targets that these derivatives are known to affect.

Mode of Action

It’s likely that the compound interacts with its targets in a way that is characteristic of thiazolopyridine and tetrahydrothiazolopyridine derivatives .

Biochemical Pathways

Given its use in the synthesis of thiazolopyridine and tetrahydrothiazolopyridine derivatives , it’s plausible that it affects similar pathways as these derivatives.

properties

IUPAC Name |

N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-methylbenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3OS.ClH/c1-15-7-9-17(10-8-15)20(25)23-21-22-18-11-12-24(14-19(18)26-21)13-16-5-3-2-4-6-16;/h2-10H,11-14H2,1H3,(H,22,23,25);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQTNYRYUNKSRPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)CC4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5-Bromopyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B2957668.png)

![N-(4-bromophenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2957669.png)

![2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2957674.png)

![1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2957676.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2957679.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2957680.png)

![methyl 3-[[4-(3-morpholin-4-ylpropylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/no-structure.png)